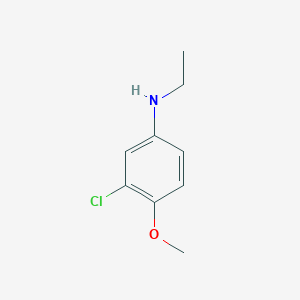
3-chloro-N-ethyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-ethyl-4-methoxyaniline: is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position, an ethyl group at the nitrogen atom, and a methoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 3-chloro-4-methoxy-2-nitroaniline. This intermediate is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 3-chloro-4-methoxyaniline.
Alkylation: The ethylation of 3-chloro-4-methoxyaniline can be achieved using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3-chloro-N-ethyl-4-methoxyaniline often involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and automated systems ensures high efficiency and yield while maintaining safety and environmental standards.
化学反応の分析
Types of Reactions:
Oxidation: 3-chloro-N-ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of 3-chloro-N-ethyl-4-methoxycyclohexylamine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents include sodium azide and potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 3-chloro-N-ethyl-4-methoxycyclohexylamine.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Chemistry: 3-chloro-N-ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its derivatives are also used in the manufacture of polymers and resins.
作用機序
The mechanism of action of 3-chloro-N-ethyl-4-methoxyaniline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in cell death or growth inhibition.
類似化合物との比較
3-chloro-4-methoxyaniline: Lacks the ethyl group on the nitrogen atom.
4-chloro-3-methoxyaniline: Chlorine and methoxy groups are positioned differently.
3-chloro-2-methoxyaniline: Methoxy group is at the second position instead of the fourth.
Uniqueness: 3-chloro-N-ethyl-4-methoxyaniline is unique due to the presence of both an ethyl group on the nitrogen atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
3-chloro-N-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 |
InChIキー |
ZXKNAFBMQYJNPM-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)
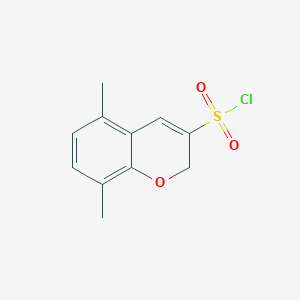

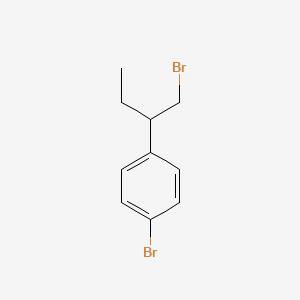

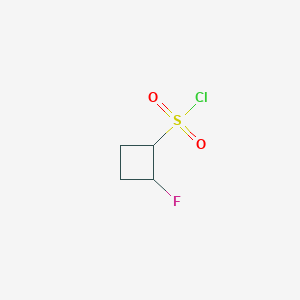

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
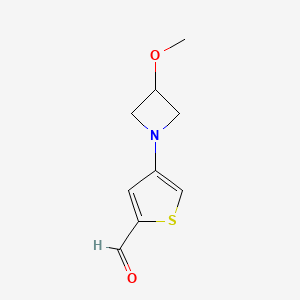
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
